(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring The methyl group can be introduced via alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ethanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the ethanamine group.
Scientific Research Applications
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring and ethanamine group can interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine: Unique due to its specific substitution pattern on the thiazole ring.
(1R)-1-(4-methyl-1,3-thiazol-5-yl)propan-1-amine: Similar structure but with a propanamine group instead of ethanamine.
(1R)-1-(4-methyl-1,3-thiazol-5-yl)butan-1-amine: Similar structure but with a butanamine group instead of ethanamine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3/t4-/m1/s1 |
InChI Key |
JOBBHTSHHQMJDQ-SCSAIBSYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)[C@@H](C)N |
Canonical SMILES |
CC1=C(SC=N1)C(C)N |
Origin of Product |
United States |
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